1-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(2,4-difluorophenyl)urea
Description
This compound is a urea derivative featuring a triazolo[4,3-b]pyridazine core substituted with a 2-chlorophenyl group at position 3 and linked via an ethoxyethyl chain to a 2,4-difluorophenyl urea moiety. The chloro and difluoro substituents may enhance metabolic stability and target affinity compared to simpler analogs .
Properties
IUPAC Name |
1-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N6O2/c21-14-4-2-1-3-13(14)19-27-26-17-7-8-18(28-29(17)19)31-10-9-24-20(30)25-16-6-5-12(22)11-15(16)23/h1-8,11H,9-10H2,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPGIDZAXZZWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=C(C=C(C=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Features
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups:
Triazolo[4,3-b]pyridazine Derivatives
- E-4b (): Features a triazolo[4,3-b]pyridazin-6-yl group but replaces the urea linker with a propenoic acid moiety.
- Compound 2k (): A more complex derivative with a thiazole-piperazine extension and chloro/fluorophenyl substituents. Its higher molecular weight (762.2 vs. ~500–550 estimated for the target compound) may reduce bioavailability .
Urea-Containing Heterocycles
- Compound 14 (): Shares the 2,4-difluorophenyl urea group but uses a morpholino-triazine core instead of triazolopyridazine. The triazine core’s electron-deficient nature may alter binding kinetics compared to the electron-rich triazolopyridazine in the target compound .
Physicochemical Properties
*Estimated based on structural similarity to Compound 14.
- Melting Points: The urea group in the target compound may contribute to a higher melting point compared to Compound 2k (194–195°C) but lower than E-4b (253–255°C), where propenoic acid enhances crystallinity .
- Solubility: The ethoxyethyl linker in the target compound could improve aqueous solubility over E-4b’s rigid propenoic acid structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
